molecular formula C21H16N2O5 B10935516 N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide

N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B10935516
M. Wt: 376.4 g/mol
InChI Key: CFDYJIXRPDFBLM-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide is a chemical compound with a complex structure that includes a xanthene core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction is carried out at room temperature for about 18 hours . The reaction mixture is then stirred to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core with a nitrophenyl and carboxamide group

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C21H16N2O5/c1-27-13-10-11-16(17(12-13)23(25)26)22-21(24)20-14-6-2-4-8-18(14)28-19-9-5-3-7-15(19)20/h2-12,20H,1H3,(H,22,24)

InChI Key

CFDYJIXRPDFBLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)[N+](=O)[O-]

Origin of Product

United States

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